
Biosynthesis of N-acylglycines by Glycine N-
acyltransferase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Stearoylglycine

Cat. No.: B1329668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-acylglycines (NAGlys) are a class of endogenous lipid signaling molecules involved in a

variety of physiological processes, including pain perception, inflammation, and cellular

proliferation.[1][2] These molecules consist of a fatty acid linked to a glycine molecule via an

amide bond. The biosynthesis of NAGlys is a critical area of study, as understanding this

process can unveil novel therapeutic targets for a range of diseases. A key enzyme family in

this process is Glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of an acyl-

CoA with glycine to form an N-acylglycine.[3][4]

This technical guide provides a comprehensive overview of the biosynthesis of N-acylglycines,

with a focus on the enzymatic activity of Glycine N-acyltransferase and its variants. It is

designed to furnish researchers, scientists, and drug development professionals with the core

knowledge, quantitative data, and detailed experimental protocols necessary to investigate this

important class of biomolecules.

Biosynthesis of N-acylglycines
The formation of N-acylglycines in mammals is primarily accomplished through the enzymatic

activity of Glycine N-acyltransferase (GLYAT) and its related isoenzymes, such as Glycine N-

acyltransferase-like 2 (GLYATL2) and Glycine N-acyltransferase-like 3 (GLYATL3).[5][6] These
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enzymes facilitate the conjugation of a fatty acyl-Coenzyme A (acyl-CoA) molecule with glycine,

resulting in the formation of an N-acylglycine and the release of Coenzyme A.[4]

The substrate specificity of these enzymes plays a crucial role in the diversity of N-acylglycines

produced. GLYAT, located in the mitochondria of liver and kidney cells, predominantly

conjugates short- to medium-chain acyl-CoAs (C2-C10).[5][7] In contrast, GLYATL2 and

GLYATL3 are responsible for the synthesis of long-chain N-acylglycines.[5][6] For instance,

GLYATL3 has been identified as the key enzyme for the production of long-chain N-

acylglycines in neuroblastoma cells.[5]

Two primary pathways for the biosynthesis of N-acylglycines have been proposed[5][8]:

Direct conjugation of a fatty acyl-CoA with glycine: This is the canonical pathway catalyzed

by GLYAT and its related enzymes. A fatty acid is first activated to its corresponding acyl-

CoA, which then serves as a substrate for the N-acyltransferase.

Oxidation of N-acylethanolamines: In this alternative pathway, an N-acylethanolamine (such

as anandamide) undergoes sequential oxidation by alcohol dehydrogenase and aldehyde

dehydrogenase to yield the corresponding N-acylglycine.[5]

This guide will primarily focus on the direct conjugation pathway mediated by Glycine N-

acyltransferase.

Quantitative Data: Enzyme Kinetics
The catalytic efficiency of Glycine N-acyltransferase is dependent on the specific acyl-CoA

substrate. The following table summarizes the kinetic parameters for mouse and human GLYAT

with various substrates.
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Enzyme Substrate Km (µM) kcat (s-1)
kcat/Km (M-
1s-1)

Reference

Mouse

GLYAT
Benzoyl-CoA 9.4 ± 0.9 4.2 ± 0.1

(4.5 ± 0.27) x

105
[7]

Acetyl-CoA 1300 ± 190 2.0 ± 0.1 1500 ± 240 [7]

Butyryl-CoA 140 ± 20 3.3 ± 0.1 24000 ± 3600 [7]

Hexanoyl-

CoA
59 ± 10 2.5 ± 0.1 42000 ± 7500 [7]

Human

GLYAT

(156Asn >

Ser variant)

Benzoyl-CoA 96.6 ± 7.9 2.8 ± 0.1 - [9]

Human

GLYAT

(17Ser > Thr,

156Asn > Ser

variant)

Benzoyl-CoA 118 ± 12 2.0 ± 0.1 - [9]

Human

GLYAT

(156Asn >

Ser, 199Arg >

Cys variant)

Benzoyl-CoA 61.2 ± 8.1 0.27 ± 0.01 - [9]

Human

GLYATL2
Oleoyl-CoA 4.4

933

nmol/min/mg
-

Experimental Protocols
Recombinant GLYAT Expression and Purification
This protocol describes the expression and purification of recombinant mouse GLYAT

(mGLYAT) in Escherichia coli.[7]

4.1.1 Materials
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pET-21a(+) vector containing the mGLYAT gene

E. coli BL21 (DE3) cells

Luria-Bertani (LB) broth and agar

Ampicillin

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (20 mM Tris, 500 mM NaCl, 5 mM imidazole, pH 7.9)

Ni-NTA His-Bind® resin

Wash buffer (20 mM Tris, 500 mM NaCl, 20 mM imidazole, pH 7.9)

Elution buffer (20 mM Tris, 500 mM NaCl, 250 mM imidazole, pH 7.9)

Sonicator

Centrifuge

4.1.2 Protocol

Transformation: Transform the mGLYAT pET-21a(+) vector into competent E. coli BL21

(DE3) cells and plate on LB agar containing 100 µg/mL ampicillin. Incubate overnight at

37°C.

Starter Culture: Inoculate a single colony into 50 mL of LB broth with 100 µg/mL ampicillin

and grow overnight at 37°C with shaking.

Large-Scale Culture and Induction: Inoculate 1 L of LB broth containing 100 µg/mL ampicillin

with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6.

Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to

incubate for 4 hours at 37°C.

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
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Cell Lysis: Resuspend the cell pellet in lysis buffer. Lyse the cells by sonication on ice.

Clarification: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA His-Bind®

resin column.

Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

Elution: Elute the His-tagged mGLYAT protein with elution buffer.

Protein Quantification: Determine the protein concentration of the eluted fractions using a

Bradford assay or by measuring absorbance at 280 nm.

Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE.

Glycine N-acyltransferase Activity Assay (DTNB-based)
This colorimetric assay measures the activity of GLYAT by quantifying the release of Coenzyme

A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-

colored product, 2-nitro-5-thiobenzoate (TNB), that absorbs at 412 nm.[7][9]

4.2.1 Materials

Purified recombinant GLYAT

Assay buffer (25 mM Tris-acetate, pH 8.0)

DTNB stock solution (10 mM in assay buffer)

Glycine stock solution (1 M in assay buffer)

Acyl-CoA substrate stock solution (e.g., 10 mM Benzoyl-CoA in water)

96-well microplate

Microplate reader

4.2.2 Protocol
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Prepare Reaction Mixture: In a 96-well microplate, prepare the reaction mixture (final volume

of 200 µL) containing:

25 mM Tris-acetate, pH 8.0

100 µM DTNB

Desired concentration of glycine (e.g., 1-200 mM)

Desired concentration of acyl-CoA substrate (e.g., 20-200 µM benzoyl-CoA)

2 µg of purified recombinant GLYAT

Initiate Reaction: Start the reaction by adding the acyl-CoA substrate to the wells containing

the other components.

Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm

over time using a microplate reader. Take readings every 30-60 seconds for 5-10 minutes.

Calculate Enzyme Activity: The rate of the reaction is determined from the linear portion of

the absorbance versus time plot. The concentration of CoA-SH produced can be calculated

using the Beer-Lambert law (ε412 for TNB = 13,600 M-1cm-1).[7]

Radiochemical Assay for Glycine N-acyltransferase
Activity (Alternative Method)
A more sensitive, though more complex, method for measuring GLYAT activity is the

radiochemical assay. This assay directly measures the formation of the radiolabeled N-

acylglycine product.[3]

4.3.1 Principle

The assay typically uses a radiolabeled glycine substrate (e.g., [14C]glycine) and an acyl-CoA

donor. The reaction is incubated, and then the radiolabeled N-acylglycine product is separated
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from the unreacted radiolabeled glycine. The amount of product formed is then quantified by

liquid scintillation counting.

4.3.2 General Procedure Outline

Reaction Setup: A reaction mixture is prepared containing buffer, the acyl-CoA substrate,

radiolabeled glycine, and the enzyme source (e.g., purified GLYAT or mitochondrial

fractions).

Incubation: The reaction is incubated for a specific time at an optimal temperature.

Reaction Termination: The reaction is stopped, typically by the addition of acid.

Product Extraction: The radiolabeled N-acylglycine product is extracted from the aqueous

reaction mixture into an organic solvent (e.g., ethyl acetate). This step is crucial for

separating the product from the unreacted, more polar radiolabeled glycine.

Quantification: An aliquot of the organic phase is mixed with a scintillation cocktail, and the

radioactivity is measured using a liquid scintillation counter. The amount of product formed is

calculated based on the specific activity of the radiolabeled glycine.

For a detailed protocol, researchers are encouraged to consult the original literature describing

this method.[3]

Visualizations: Pathways and Workflows
Biosynthesis of N-acylglycines Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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